5-(3,5-Dichlorophenyl)-5-oxovaleric acid

Physicochemical profiling Regioisomer comparison Lead optimization

5-(3,5-Dichlorophenyl)-5-oxovaleric acid (synonym: 3,5-Dichloro-δ-oxobenzenepentanoic acid) is a halogenated γ-keto acid with the molecular formula C11H10Cl2O3 and a molecular weight of 261.10 g/mol. It belongs to the class of oxovaleric acid derivatives, characterized by a five-carbon valeric acid backbone bearing a ketone functional group at the δ-position and a 3,5-dichlorophenyl substituent at the terminal carbon.

Molecular Formula C11H10Cl2O3
Molecular Weight 261.1 g/mol
CAS No. 172168-00-2
Cat. No. B070748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dichlorophenyl)-5-oxovaleric acid
CAS172168-00-2
Synonyms5-(3,5-DICHLOROPHENYL)-5-OXOVALERIC ACID
Molecular FormulaC11H10Cl2O3
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)CCCC(=O)O
InChIInChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
InChIKeyUCELXQXKMALAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,5-Dichlorophenyl)-5-oxovaleric Acid (CAS 172168-00-2): Compound Class and Baseline Characteristics for Procurement Decisions


5-(3,5-Dichlorophenyl)-5-oxovaleric acid (synonym: 3,5-Dichloro-δ-oxobenzenepentanoic acid) is a halogenated γ-keto acid with the molecular formula C11H10Cl2O3 and a molecular weight of 261.10 g/mol [1]. It belongs to the class of oxovaleric acid derivatives, characterized by a five-carbon valeric acid backbone bearing a ketone functional group at the δ-position and a 3,5-dichlorophenyl substituent at the terminal carbon . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why Generic Substitution of 5-(3,5-Dichlorophenyl)-5-oxovaleric Acid Is Not Advisable


The 3,5-dichloro substitution pattern on the phenyl ring of 5-(3,5-dichlorophenyl)-5-oxovaleric acid imparts distinct electronic and steric properties that are not interchangeable with other regioisomers such as the 2,4-dichloro (CAS 172167-99-6) or 3,4-dichloro (CAS 168135-66-8) analogs . The meta-chlorine atoms in the 3,5-positions exert a combined electron-withdrawing inductive effect that differs from ortho- or para-substituted congeners, influencing both the acidity of the carboxylic acid (computed XLogP3-AA = 2.6) and the electrophilicity of the ketone carbonyl [1]. This positional specificity is critical in downstream synthetic applications where regiochemical fidelity determines subsequent reaction outcomes, such as lactonization or heterocycle formation [2]. Simple replacement with a different dichlorophenyl-oxovaleric acid isomer may lead to divergent reactivity profiles and ultimately compromise the integrity of the target molecular architecture.

Quantitative Differentiation Evidence for 5-(3,5-Dichlorophenyl)-5-oxovaleric Acid (CAS 172168-00-2) Versus Closest Analogs


Comparative Physicochemical Properties: 3,5-Dichloro Regioisomer vs. 3,4-Dichloro and 2,4-Dichloro Analogs

The computed lipophilicity (XLogP3-AA) of 5-(3,5-dichlorophenyl)-5-oxovaleric acid is 2.6, reflecting the combined electron-withdrawing effect of the two meta-chlorine substituents [1]. This value provides a baseline for comparison with other regioisomers in the dichlorophenyl-oxovaleric acid series; however, head-to-head experimentally measured logP or logD values for the 3,4-dichloro and 2,4-dichloro analogs are not publicly available to enable a direct quantitative comparison. The computed topological polar surface area (TPSA) for the target compound is 54.4 Ų [2].

Physicochemical profiling Regioisomer comparison Lead optimization

Differential Reactivity in γ-Lactone Formation: 3,5-Dichlorophenyl vs. Unsubstituted Phenyl Substrate

5-(3,5-Dichlorophenyl)-5-oxovaleric acid undergoes bromine-mediated oxidative cyclization in the presence of sodium bicarbonate to yield 5-(3,5-Dichlorobenzoyl)oxolan-2-one (a γ-butyrolactone derivative) [1]. This reaction exploits the electrophilic character of the δ-ketone, which is modulated by the electron-withdrawing 3,5-dichlorophenyl group. While quantitative yield data for this specific transformation are not reported in the accessible reference, the corresponding reaction of the unsubstituted phenyl analog (5-oxo-5-phenylpentanoic acid) under enantioselective oxidative lactonization conditions has been reported to afford γ-butyrolactones in 40–71% yield with 71–89% enantiomeric excess [2].

Synthetic methodology Lactonization Electrophilic cyclization

Intermediate Utility: 3,5-Dichloro Motif as a Privileged Pharmacophoric Element in Agrochemicals and Antiparasitics

The 3,5-dichlorophenyl moiety is a privileged substructure in multiple commercial agrochemicals and veterinary parasiticides, including the isoxazoline insecticide/acaricide fluralaner, which incorporates a 5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole core [1]. Additionally, patents describe 3,5-dichlorophenyl compounds as antifungal agents with strong activity against phytopathogenic fungi of the Sclerotinia and Botrytis genera [2]. 5-(3,5-Dichlorophenyl)-5-oxovaleric acid, bearing the identical 3,5-dichlorophenyl pharmacophore with a synthetically versatile δ-keto acid handle, is positioned as a key intermediate for constructing analogs within this bioactive chemical space.

Agrochemical intermediate Pharmacophore Fluralaner class

Supplier Purity and Availability Benchmarking: Enabling Reproducible Research

5-(3,5-Dichlorophenyl)-5-oxovaleric acid is commercially available from multiple independent suppliers at verified purity levels: Fluorochem offers the compound at 95% purity (Ref. 10-F022991) with published pricing tiers of approximately ¥5,610/1g, ¥21,582/5g, and ¥47,168/25g for the Chinese market ; Leyan (乐研) supplies the compound at 98% purity (Product No. 1771807) ; and Santa Cruz Biotechnology lists the compound as sc-323340 for research use . In contrast, the 3,4-dichloro regioisomer (CAS 168135-66-8) is typically offered at 97% purity , while the 2,4-dichloro analog (CAS 172167-99-6) sourcing information is less widely available from mainstream catalogues.

Chemical procurement Purity specification Supplier comparison

Recommended Application Scenarios for 5-(3,5-Dichlorophenyl)-5-oxovaleric Acid Based on Evidence Strength


Synthesis of 3,5-Dichlorobenzoyl-Substituted γ-Lactones and Heterocycles

The compound has been demonstrated to undergo oxidative cyclization with bromine and sodium bicarbonate to yield 5-(3,5-Dichlorobenzoyl)oxolan-2-one, a γ-lactone bearing the 3,5-dichlorobenzoyl pharmacophore [1]. This transformation establishes the compound as a viable precursor for constructing chiral γ-butyrolactone derivatives. Researchers engaged in enantioselective lactonization methodology development may employ this substrate, leveraging the electron-deficient aryl ketone to tune reaction rates and selectivity relative to electron-neutral phenyl analogs [2].

Medicinal Chemistry SAR Exploration Around the 3,5-Dichlorophenyl Pharmacophore

Given that the 3,5-dichlorophenyl motif is a core substructure of the commercial antiparasitic fluralaner and is claimed in antifungal patents as an essential pharmacophoric element [1][2], this compound is well-suited as a synthetic intermediate for constructing focused compound libraries. The δ-keto acid functionality provides two orthogonal reactive handles (carboxylic acid and ketone) for diversification via amidation, esterification, reduction, or heterocycle formation, enabling systematic SAR exploration of linker length, heterocycle type, and substitution patterns .

Agrochemical Lead Optimization and Metabolite Studies

The ethyl ester derivative, ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate (CAS 898751-87-6), has been reported as a fungicide with endocrine-disrupting properties [1]. The parent acid may serve as a key intermediate or metabolite in environmental fate and metabolism studies of this class of agrochemicals. Researchers investigating the hydrolytic stability, soil metabolism, or structure-activity relationships of dichlorophenyl-oxovalerate fungicides should consider this compound as a reference standard or synthetic precursor [2].

Physicochemical Profiling and in Silico Model Validation

With a computed XLogP3-AA of 2.6, a TPSA of 54.4 Ų, and exactly one hydrogen bond donor (carboxylic acid), the compound occupies a favorable region of drug-like physicochemical space [1]. It can serve as a calibration or validation compound for computational models predicting logP, permeability, or solubility of halogenated aromatic keto acids. The availability of the compound at 95–98% purity from multiple vendors supports its use as a reference standard in analytical method development [2].

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